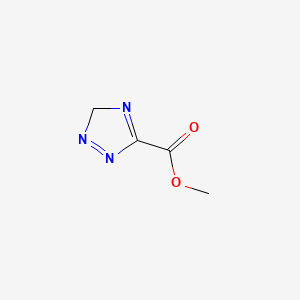

Methyl 3H-1,2,4-triazole-5-carboxylate

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Heterocyclic Chemistry Research

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govjopir.in The unique electronic properties and aromatic nature of the triazole ring allow it to form stable bonds with various bioactive scaffolds, making it a central element in the design of new therapeutic agents. jopir.inresearchgate.net

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities. bohrium.comresearchgate.netqu.edu.sa This versatility has led to the development of numerous commercially successful drugs containing this core structure. researchgate.netlifechemicals.comfrontiersin.org The therapeutic applications of 1,2,4-triazole derivatives are extensive and continue to expand as researchers explore new molecular hybrids and fused heterocyclic systems. nih.govdergipark.org.tr

Table 1: Documented Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Reference |

| Antifungal | nih.govfrontiersin.orgnih.gov |

| Antibacterial | nih.govnih.gov |

| Anticancer | nih.govresearchgate.net |

| Antiviral | nih.govresearchgate.netlifechemicals.com |

| Anti-inflammatory | researchgate.netnih.govmdpi.com |

| Antitubercular | jopir.inresearchgate.netnih.gov |

| Anticonvulsant | nih.govresearchgate.netnih.gov |

| Antioxidant | nih.govnih.gov |

The continued interest in 1,2,4-triazole scaffolds stems from their proven track record in drug discovery and their potential for further optimization through synthetic modifications. nih.govjopir.in

Overview of Methyl 3H-1,2,4-triazole-5-carboxylate as a Synthetic Building Block and Intermediate

This compound, also known by its CAS number 4928-88-5, is a key derivative of the 1,2,4-triazole family. biofuranchem.com Its structure incorporates both the stable triazole ring and a reactive methyl ester functional group, making it a highly versatile intermediate in organic synthesis. mdpi.com This compound serves as a readily available starting material for the introduction of the 1,2,4-triazole-5-carboxylate moiety into more complex molecular architectures.

The utility of this compound as a synthetic building block is demonstrated in its application for preparing a variety of biologically relevant compounds. For instance, it has been employed in the synthesis of nucleoside analogues, which are a class of compounds with significant antiviral and anticancer properties. The ester group can be readily modified, for example, through ammonolysis to form carboxamides, further expanding its synthetic potential. mdpi.com

Table 2: Synthetic Applications of this compound

| Application | Description | Reference |

| Synthesis of Nucleoside Analogues | Used as a starting material to create modified nucleosides with potential therapeutic activity. | |

| Preparation of Carboxamide Derivatives | The methyl ester group can be converted to an amide, allowing for the synthesis of a diverse range of 1,2,4-triazole-3-carboxamides. | mdpi.com |

| Intermediate for Complex Heterocycles | Serves as a key intermediate in multi-step syntheses of complex heterocyclic systems. | researchgate.netechemi.com |

| Alkylation Reactions | The triazole ring can be alkylated to introduce various substituents at the N1 position. | mdpi.com |

The accessibility and reactivity of this compound ensure its continued importance as a fundamental building block in the ongoing search for novel and effective chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

methyl 3H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H2,1H3 |

InChI Key |

HFKMIFIIOKPBFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NCN=N1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of Methyl 3h 1,2,4 Triazole 5 Carboxylate

Synthesis of Alkyl/Aryloxymethyl Derivatives from Methyl 1,2,4-triazole-3-carboxylate (B8385096)

The synthesis of alkyl and aryloxymethyl derivatives from methyl 1,2,4-triazole-3-carboxylate is a key area of research, primarily focused on modifying the triazole ring to create analogues of biologically active molecules like ribavirin (B1680618). bohrium.comlka.ltmdpi.com These modifications can influence the compound's therapeutic properties. nih.gov The introduction of substituents onto the 1,2,4-triazole (B32235) ring can occur at different nitrogen atoms, leading to the formation of various isomers. mdpi.com

N-Alkylation Strategies and Isomer Formation

The alkylation of the 1,2,4-triazole ring can result in the formation of three potential regioisomers, as the substitution can occur at any of the nitrogen atoms in the ring. mdpi.comresearchgate.net However, research has shown that certain strategies can be employed to achieve regioselectivity. For instance, the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base often yields a mixture of 1- and 4-alkylated isomers, with the N1-isomer being the predominant product. researchgate.net

A highly regioselective method for the synthesis of 1-alkoxymethyl derivatives of methyl 1,2,4-triazole-3-carboxylate involves the use of N-silyl derivatives. mdpi.com In this approach, the triazole carboxylic acid ester is first silylated, and the subsequent reaction with alkyl/aryloxymethyl acetates leads exclusively to the formation of the methyl 1-alkoxymethyl 1,2,4-triazole-3-carboxylate. mdpi.comresearchgate.net This method avoids the formation of other isomers, simplifying the purification process and increasing the yield of the desired product. mdpi.com

One specific example of this strategy is the synthesis of Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate. In this process, methyl 1,2,4-triazole-3-carboxylate is suspended in hexamethyldisilazane (B44280) (HMDS) and refluxed. After removal of excess HMDS, anhydrous acetonitrile, methoxymethyl acetate, and tin(IV) chloride (SnCl4) are added, and the reaction is stirred under reflux. mdpi.com This procedure yields the desired N-1 substituted product. mdpi.com

The table below summarizes the synthesis of various 1-alkyl/aryloxymethyl derivatives of methyl 1,2,4-triazole-3-carboxylate, which are then converted to their corresponding carboxamides.

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | 87 | 146–147 |

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | 78 | 127 |

| 1-(n-Propyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | 78 | 125–126 |

| 1-(n-Butyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | 81 | 123–126 |

O-Alkylation Pathways

Direct O-alkylation of the 1,2,4-triazole ring is not a commonly reported pathway, as the nitrogen atoms are the primary sites for alkylation. The focus of derivatization is typically on N-alkylation to produce various isomers with distinct biological activities. mdpi.comnih.gov

Amidation and Esterification Reactions of the Carboxylate Moiety

The carboxylate group of methyl 1,2,4-triazole-3-carboxylate is a versatile functional group that can undergo various transformations, including amidation and esterification. These reactions are crucial for the synthesis of a wide range of derivatives with potential therapeutic applications.

Amidation of the methyl ester is a common step in the synthesis of ribavirin analogues. mdpi.com For example, after the N-alkylation of methyl 1,2,4-triazole-3-carboxylate to introduce an alkoxymethyl group at the N-1 position, the resulting ester is converted to the corresponding carboxamide. mdpi.com This is typically achieved by treating the ester with a solution of ammonia (B1221849) in methanol (B129727) at room temperature. mdpi.com The reaction proceeds until the starting material is consumed, and the product can be isolated by recrystallization. mdpi.com This process has been used to synthesize a series of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides. mdpi.com

Esterification, on the other hand, is a fundamental reaction for the synthesis of the starting material, methyl 1,2,4-triazole-3-carboxylate, from its corresponding carboxylic acid. chemicalbook.com For instance, 5-amino-1,2,4-triazole-3-carboxylic acid can be esterified with methanol to produce the methyl ester. chemicalbook.com Another synthetic route involves the reaction of thiosemicarbazide (B42300) with oxalic acid, followed by removal of the mercapto group and subsequent esterification with methanol under acidic catalysis to yield methyl 1,2,4-triazole-3-carboxylate. google.com

Formation of Schiff Base Derivatives from Triazole Precursors and Subsequent Cyclization

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are important intermediates in the synthesis of various biologically active compounds. benthamdirect.comekb.eg They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. ekb.egnih.gov In the context of triazole chemistry, aminotriazole derivatives serve as the primary amine precursors for the synthesis of Schiff bases. benthamdirect.comnih.gov

The synthesis of Schiff bases from aminotriazoles is often carried out by reacting the aminotriazole with a substituted benzaldehyde (B42025) in a suitable solvent, sometimes under microwave irradiation to enhance the reaction rate and yield. benthamdirect.com For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with various substituted benzaldehydes to produce a series of Schiff bases. benthamdirect.com Similarly, 3-amino- and 4-amino-1,2,4-triazoles can be condensed with a variety of aromatic aldehydes to afford the desired Schiff bases in high yields. nih.gov

These triazole-derived Schiff bases can then undergo cyclization reactions to form a diverse range of heterocyclic compounds. benthamdirect.comekb.eg The azomethine group in the Schiff base provides a reactive site for cyclization, leading to the formation of new ring systems. For instance, the imine bond in a Schiff base can be cyclized to form a seven-membered oxazepine ring by reacting with phthalic acid or maleic anhydride (B1165640). ekb.eg

Acylation Reactions of Aminotriazole Carboxylates

Acylation of the amino group in aminotriazole carboxylates is a valuable method for the synthesis of novel derivatives with potential biological activities. The N-acylation of aminotriazoles can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. mdpi.com However, these methods can sometimes present challenges. mdpi.com

An alternative and efficient method for N-acylation involves the use of N-acylbenzotriazoles, which are versatile acylation reagents. organic-chemistry.org These reagents can be prepared from carboxylic acids and benzotriazole (B28993) and can then be used to acylate amines under mild conditions. organic-chemistry.org This approach has been used for the synthesis of N-acylated aminotriazoles, which have shown potential as inhibitors of enzymes such as Factor XIIa and thrombin. researchgate.net

The reaction conditions for the acylation of aminotriazoles can be optimized to achieve high yields. For example, the use of equivalent amounts of acetic anhydride in a dimethylformamide solution has been shown to result in rapid and selective annular monoacetylation of 5-amino-1H- bohrium.comlka.ltresearchgate.nettriazole. acs.org

Functionalization and Substitution Reactions at the Triazole Ring (e.g., C-5, N-1, N-2, N-4 positions)

The 1,2,4-triazole ring is amenable to functionalization at various positions, including the carbon atom at position 5 (C-5) and the nitrogen atoms at positions 1, 2, and 4 (N-1, N-2, and N-4). These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity.

Substitution at the C-5 position can be achieved through various synthetic strategies. For example, the introduction of a 5-alkyl/aryloxymethyl fragment can be carried out by the cyclization of a triazole fragment. mdpi.com Another approach involves the regioselective C-H arylation of the 1,2,4-triazole ring at the C-5 position using a copper-diamine catalyst system. researchgate.net

Substitution at the nitrogen atoms of the triazole ring, particularly at the N-1, N-2, and N-4 positions, is a common strategy for derivatization. As discussed in section 3.1.1, N-alkylation of methyl 1,2,4-triazole-3-carboxylate can lead to the formation of different isomers. mdpi.com The reaction of 1H-1,2,4-triazole with alkyl halides typically yields a mixture of N-1 and N-4 substituted products, with the N-1 isomer being the major product. researchgate.net The synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265) has been achieved by protecting the 5-position of 1-methyl-1,2,4-triazole (B23700), followed by carboxylation at the 3-position and subsequent esterification. google.com This method avoids the formation of N-methyl isomerization byproducts. google.com

The functionalization of the triazole ring is a key aspect of medicinal chemistry, as it allows for the exploration of a wider chemical space and the development of novel compounds with improved therapeutic profiles. nih.govrsc.org

Spectroscopic and Crystallographic Characterization in Research of Methyl 3h 1,2,4 Triazole 5 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of Methyl 3H-1,2,4-triazole-5-carboxylate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structure confirmation.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis

The ¹H and ¹³C NMR spectra of 1,2,4-triazole (B32235) derivatives provide characteristic signals that are essential for structural assignment. The proton spectrum of the parent compound, Methyl 1H-1,2,4-triazole-3-carboxylate, which is a tautomer of the title compound, shows a distinct signal for the C-H proton of the triazole ring. For instance, in N-substituted derivatives like 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide, this proton (C5-H) appears as a singlet at approximately 8.79 ppm in DMSO-d₆. mdpi.com The protons of the methyl ester group typically resonate around 3.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the triazole ring have characteristic chemical shifts, with the C=O of the carboxylate group appearing significantly downfield. For example, in various 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides, the triazole ring carbons appear around 146 ppm and 157-158 ppm, while the carbonyl carbon is observed near 160 ppm. mdpi.com These shifts are sensitive to the nature and position of substituents on the triazole ring.

Below is a table summarizing typical chemical shifts for derivatives of Methyl 1,2,4-triazole-carboxylate.

| Compound Derivative | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|---|

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | ¹H | Triazole C5-H | 8.79 (s) | DMSO-d₆ |

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | ¹³C | Triazole C3 | 157.37 | DMSO-d₆ |

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | ¹³C | Triazole C5 | 146.01 | DMSO-d₆ |

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | ¹³C | C=O (Amide) | 160.37 | DMSO-d₆ |

| 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | ¹H | Triazole C5-H | 8.79 (s) | DMSO-d₆ |

| 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | ¹³C | Triazole C3 | 157.33 | DMSO-d₆ |

Application of Two-Dimensional NMR Techniques (e.g., 2D-HMQC, HMBC, DEPT-135, APT)

Two-dimensional NMR techniques are invaluable for resolving structural ambiguities, such as determining the specific site of substitution on the triazole ring.

Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate proton signals with the carbon atoms to which they are directly attached, confirming C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This technique is instrumental in assigning quaternary carbons and confirming the regiochemistry of substitution. For example, in a study of perfluoroalkylated 1,2,4-triazoles, an HMBC experiment was used to definitively assign the regiochemistry by observing a long-range coupling between a methyl signal and a quaternary carbon of the triazole ring. semanticscholar.org Similarly, the position of a phenoxymethyl (B101242) group on a 1,2,4-triazole ring was established using ¹H-¹³C HMBC NMR. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT-135) and Attached Proton Test (APT) are spectral editing techniques used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. These experiments simplify the ¹³C NMR spectrum and aid in the assignment of carbon signals, as demonstrated in the characterization of 1-(phenoxymethyl)-1,2,4-triazole derivatives. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound and its derivatives, the IR spectrum displays characteristic absorption bands that confirm the presence of the triazole ring and the methyl ester group. urfu.ru

Key vibrational bands include:

N-H Stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹ for the N-H group of the triazole ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations of the triazole ring are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears between 2850-3000 cm⁻¹. researchgate.netlibretexts.org

C=O Stretching: The carbonyl group of the methyl ester is one of the most prominent features, showing a strong, sharp absorption band in the range of 1715-1760 cm⁻¹. libretexts.org

C=N and N=N Stretching: The stretching vibrations of the triazole ring (C=N and N=N bonds) typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O single bond stretch of the ester group gives rise to a strong band between 1210-1320 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Triazole) | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (Triazole) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1715 - 1760 | Strong, Sharp |

| C=N / N=N (Triazole Ring) | Stretching | 1400 - 1600 | Medium to Strong |

| C-O (Ester) | Stretching | 1210 - 1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). libretexts.org This accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org For example, HRMS has been used to confirm the structures of various 1,2,4-triazole derivatives by matching the experimentally found m/z value of the molecular ion (e.g., [M+H]⁺) to the calculated value for the proposed formula. mdpi.com

The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. Electron impact (EI) mass spectrometry of 1,2,4-triazole derivatives often involves characteristic fragmentation pathways. Common patterns include the sequential loss of small neutral molecules from the molecular ion. researchgate.net For the title compound, fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), followed by the cleavage of the triazole ring itself. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing details about crystal packing.

Crystal System and Space Group Determination

The first step in crystal structure determination is the identification of the crystal system and space group, which describe the symmetry of the crystal lattice. Derivatives of 1,2,4-triazole have been found to crystallize in various systems, reflecting the influence of molecular structure on solid-state packing.

For example, different synthesized 1,2,4-triazole derivatives have been reported to crystallize in the triclinic system with space group Pī or the orthorhombic system with space group Pna21. researchgate.net Another fused triazole derivative was found to crystallize in the monoclinic system with the P2₁ space group. mdpi.com The determination of these parameters is fundamental to solving the complete crystal structure and understanding the supramolecular architecture. mdpi.com

Intermolecular Interactions and Packing Analysis (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of molecular compounds. For derivatives of 1,2,4-triazole, techniques such as Hirshfeld surface analysis provide profound insights into how molecules arrange themselves in a crystal lattice and the nature of the non-covalent interactions that govern this arrangement. iucr.orgresearchgate.net

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis is performed by mapping the normalized contact distance (dnorm) onto the molecular surface. The dnorm value is calculated based on the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, where red spots indicate shorter contacts with negative dnorm values (strong interactions), blue indicates longer contacts with positive dnorm values (weaker interactions), and white represents contacts around the van der Waals separation distance. iucr.orgnih.gov

In the crystallographic study of a mononuclear copper(II) complex involving a derivative, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, Hirshfeld surface analysis was employed to detail the intermolecular contacts. iucr.orgnih.gov The analysis revealed that the crystal structure is stabilized by a network of hydrogen bonds and other weak interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The breakdown of these interactions is presented in the table below.

| Intermolecular Interaction Type | Contribution to Hirshfeld Surface |

| H···O/O···H | 33.1% |

| H···H | 29.5% |

| H···N/N···H | 19.3% |

| H···C/C···H | 1.1% |

| Other weak contacts | Minor contributions |

This table presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II) complex. iucr.orgresearchgate.net

The dark red spots on the dnorm surface for this complex highlight the short interatomic contacts, primarily the O—H···O and N—H···O hydrogen bonds, which are crucial in forming a three-dimensional supramolecular architecture. iucr.orgresearchgate.net The prevalence of H···O/O···H, H···H, and H···N/N···H interactions underscores the importance of hydrogen bonds and van der Waals forces in the molecular packing of this 1,2,4-triazole derivative. iucr.org Such analyses are vital for crystal engineering, allowing researchers to understand and predict the solid-state structures of new materials based on the 1,2,4-triazole scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules. For 1,2,4-triazole derivatives, UV-Vis spectra provide valuable information about their electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The absorption of UV or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state. nih.gov

The electronic absorption spectra of 1,2,4-triazole derivatives typically exhibit absorption bands that correspond to specific electronic transitions. researchgate.net The primary transitions observed for these heterocyclic systems are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net These transitions are characteristic of compounds with conjugated systems, such as the 1,2,4-triazole ring.

Research on various 1,2,4-triazole derivatives has shown that the position and intensity of the absorption maxima are influenced by the nature of the substituents on the triazole ring and the solvent used. researchgate.net For instance, a detailed study of 1H- and 1-methyl-1,2,4-triazole (B23700) using vacuum ultraviolet (VUV) photoabsorption spectroscopy identified several electronic states. ed.ac.uknih.gov

The electronic transitions in 1,2,4-triazole derivatives can be further understood by analyzing their frontier molecular orbitals (FMOs). The energy gap (ΔE) between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. A small energy gap implies higher chemical reactivity and is associated with a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). researchgate.net In many 1,2,4-triazole derivatives, both the HOMO and LUMO are primarily of π-antibonding character, confirming that the main electronic transitions are π→π*. researchgate.net

The table below summarizes typical electronic transition data for 1,2,4-triazole compounds.

| Compound Type | Solvent | λmax (nm) | Type of Transition | Reference |

| 3,5-diamino-1,2,4-triazole | Various | ~210-220 | π→π | researchgate.net |

| 4H-1,2,4-triazole derivatives | CH₂Cl₂ | ~280-380 | π→π | nih.gov |

| 3-amino-5-substituted triazoles | Various | Not Specified | π→π* | researchgate.net |

This table provides representative absorption maxima (λmax) and the nature of the electronic transitions for different classes of 1,2,4-triazole derivatives.

The study of electronic transitions via UV-Vis spectroscopy is fundamental for applications in materials science and optoelectronics, where the absorption and emission properties of 1,2,4-triazole derivatives are of significant interest. nih.gov

Computational and Theoretical Investigations of Methyl 3h 1,2,4 Triazole 5 Carboxylate and Analogues

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic characteristics of organic molecules, including 1,2,4-triazole (B32235) derivatives. irjweb.comnih.gov These calculations offer deep insights that complement experimental findings. DFT methods are used to determine optimized geometries, vibrational frequencies, and various electronic parameters by solving the Schrödinger equation in an approximate manner. irjweb.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G**, which has been shown to provide a good balance between accuracy and computational cost for this class of compounds. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. irjweb.com For 1,2,4-triazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. irjweb.com For instance, studies on related triazole structures have shown that optimized geometries calculated via DFT are in good agreement with experimental data obtained from X-ray crystallography. scielo.br

Once a stable, optimized structure is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. nih.gov Theoretical vibrational frequencies for various 1,2,4-triazole-3-thione analogues have shown good agreement with experimental values, aiding in the assignment of characteristic absorption bands for functional groups like C=S and C=N. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For various 1,2,4-triazole derivatives, DFT calculations have been used to determine these energies and predict their reactivity profiles. nih.govresearchgate.net

| Orbital | Energy (eV) | Property |

|---|---|---|

| HOMO | -6.85 | Electron Donating Capacity |

| LUMO | -1.75 | Electron Accepting Capacity |

| Energy Gap (ΔE) | 5.10 | Chemical Reactivity/Stability |

Many molecules, including substituted triazoles, can exist in different spatial arrangements or conformations. Computational methods can map the potential energy surface to understand conformational flexibility and identify the most stable conformers. scielo.br This is particularly important for understanding how a molecule might behave in solution or interact with a biological target, as significant conformational changes can occur compared to the solid-state structure. scielo.br

Furthermore, 1,2,4-triazoles can exhibit tautomerism, where protons can shift between different nitrogen atoms in the ring, or between thione and thiol forms in thio-substituted analogues. nih.govresearchgate.net DFT calculations are crucial for determining the relative stabilities of these different tautomers. nih.gov Studies have shown that for 1,2,4-triazole-3(2H)-thiones, the thione tautomer is generally more stable in the gas phase and aprotic solvents, while the thiol form may be favored in polar, protic solvents.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

For 1,2,4-triazole analogues, MEP maps typically show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of a carbonyl group, identifying them as likely sites for electrophilic interaction or hydrogen bonding. researchgate.netresearchgate.netresearchgate.net This analysis helps in understanding intermolecular interactions and predicting how the molecule will engage with other reagents or biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. youtube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method allows for the quantification of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. youtube.com

Theoretical NMR Chemical Shift Calculations for Comparison with Experimental Data

Computational chemistry can predict Nuclear Magnetic Resonance (NMR) spectra, which is a powerful method for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP/6-311++G** level), is a common approach for calculating the isotropic magnetic shielding tensors, from which ¹³C and ¹H chemical shifts are derived. nih.govufv.br

These calculated chemical shifts can be compared with experimental data to confirm the proposed structure of a synthesized compound. scielo.brmdpi.com A good correlation between theoretical and experimental values provides strong evidence for the correct structural assignment. nih.govresearchgate.net This combined experimental-theoretical approach is particularly useful for distinguishing between different isomers or tautomers in solution, as the chemical shifts are highly sensitive to the electronic environment of each nucleus. scielo.brufv.br For example, theoretical ¹³C and ¹⁵N NMR chemical shifts have been successfully used to identify the predominant tautomers of 1,2,4-triazole-5-thiones in solution. nih.gov

| Carbon Atom | Experimental Shift (δexp) | Calculated Shift (δcal) | Difference (Δδ) |

|---|---|---|---|

| C3 | 161.6 | 160.5 | 1.1 |

| C5 | 155.1 | 154.2 | 0.9 |

| CH3 | 10.8 | 10.1 | 0.7 |

Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2,4-Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For 1,2,4-triazole derivatives, various QSAR studies have been conducted to elucidate the key structural features governing their therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

A study on a series of 28 1,2,4-triazole derivatives with significant in vitro antimicrobial activity utilized multiple linear regression (MLR) to develop QSAR models. kashanu.ac.ir A diverse set of molecular descriptors, such as Edge adjacency indices, GETAWAY, 3D-MoRSE, Burden eigenvalues, and Constitutional descriptors, were employed. The resulting multiparametric models showed strong predictive power, with correlation coefficients approaching 0.900. kashanu.ac.ir These findings suggest that the developed models can reliably predict the antimicrobial activity of new substituted 1,2,4-triazole compounds. kashanu.ac.ir

Another QSAR investigation focused on the inhibitory action of 18 N1-aryl- or N1-heteroaryl-substituted 1,2,4-triazoles against Bacillus subtilis. The study revealed that the descriptor η (eta) played a dominant role in modeling the biological activity. The developed models exhibited high correlation coefficients, ranging from 0.80 to 0.99, and good cross-validation Q² values (Q² > 0.72), indicating their reliability. mjcce.org.mk However, a statistically significant model for the inhibitory activity against Salmonella enteritidis was not achieved with the selected descriptors. mjcce.org.mk

In the context of anticancer research, 2D-QSAR models were developed for a set of 23 1,2,4-triazole derivatives against the human pancreatic cancer cell line (Panc-1). physchemres.org Using statistical methods like multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN), the study established a relationship between the molecular descriptors and the anticancer activity. The MLR and MNLR models yielded cross-validation coefficients (Q²) of 0.51 and 0.90, respectively. physchemres.org

Furthermore, three-dimensional QSAR (3D-QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were applied to a series of 25 novel triazole derivatives with antifungal properties against Cryptococcus neoformans. researchgate.net The models developed from a training set of 20 compounds demonstrated high predictive ability, with Q² values of 0.560 (CoMFA) and 0.571 (CoMSIA), and conventional R² values of 0.881 and 0.886, respectively. researchgate.net These 3D-QSAR models provide valuable insights into the steric and electrostatic field requirements for enhanced antifungal activity. researchgate.net

Table 1: Overview of QSAR Studies on 1,2,4-Triazole Derivatives

| Biological Activity | Number of Compounds | QSAR Method | Key Findings/Model Statistics | Reference |

|---|---|---|---|---|

| Antimicrobial | 28 | Multiple Linear Regression (MLR) | Correlation coefficients of 0.900, 0.896, and 0.901 were achieved. | kashanu.ac.ir |

| Antibacterial (B. subtilis) | 18 | Multiple Linear Regression (MLR) | Correlation coefficients ranged from 0.80 to 0.99; Q² > 0.72. | mjcce.org.mk |

| Anticancer (Panc-1) | 23 | MLR, MNLR, ANN | Q² values of 0.51 (MLR) and 0.90 (MNLR) were obtained. | physchemres.org |

| Antifungal (C. neoformans) | 25 | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: Q² = 0.560, R² = 0.881; CoMSIA: Q² = 0.571, R² = 0.886. | researchgate.net |

Reaction Mechanism Studies using Computational Methods

Computational chemistry provides powerful tools to investigate the reaction mechanisms of 1,2,4-triazole derivatives at a molecular level. Density Functional Theory (DFT) is a prominent method used to explore the electronic structure and decomposition pathways of these compounds.

A theoretical study on the decomposition mechanism of 3-amino-5-nitro-1,2,4-triazole (ANTA) and a related compound, AHNTA, employed DFT to analyze the relationship between their electronic structure and decomposition pathways. tandfonline.com The investigation focused on several key reaction types: substituent dissociation, ring cleavage, CONO isomerization, and hydrogen transfer. The molecular electrostatic potential indicated that hydrogen atoms from the amino group could readily transfer to the nitro group. tandfonline.com

The study found that for ANTA, the rate of CONO isomerization is faster than ring cleavage at the ground state. However, in a negatively charged state, hydrogen transfer becomes the most rapid reaction. tandfonline.com At the excited state, the C–N bond adjacent to a nitro group is the most susceptible to breaking. tandfonline.com This computational analysis provides a detailed understanding of the stability and decomposition processes of energetic 1,2,4-triazole derivatives.

Another area of computational investigation involves the study of tautomerism in 1,2,4-triazole derivatives, which is crucial for understanding their chemical reactivity and biological interactions. Theoretical modeling, using methods such as SMD/M06-2X/6–311++G(d,p), has been used to determine the relative stability of possible tautomers of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines. researchgate.net By simulating the UV/vis spectra of the most stable forms and comparing them with experimental data, researchers can elucidate the influence of substituents on the tautomeric equilibrium. researchgate.net Such studies also analyze properties like NBO charge distribution, dipole moment, and molecular electrostatic potential for the most stable tautomers. researchgate.net

Table 2: Computational Studies on Reaction Mechanisms of 1,2,4-Triazole Derivatives

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Decomposition Mechanism | Density Functional Theory (DFT) | Investigated substituent dissociation, ring cleavage, and hydrogen transfer. For ANTA, H-transfer is fastest in a negatively charged state. | tandfonline.com |

| Tautomeric Behavior | Quantum-Chemical Calculations (SMD/M06-2X/6–311++G(d,p)) | Determined the relative stability of tautomers and analyzed the influence of substituents on the tautomeric equilibrium. | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Pharmaceutical Intermediates for Complex Molecule Synthesis

Methyl 3H-1,2,4-triazole-5-carboxylate is a pivotal intermediate in the pharmaceutical industry, primarily valued for its role in the synthesis of complex, biologically active molecules. chemicalbook.com The 1,2,4-triazole (B32235) ring system is a common scaffold in many therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. nih.gov This compound serves as a versatile building block, allowing for the introduction of the triazole core into larger molecular frameworks. Its ester functional group provides a reactive site for further chemical modifications, such as amidation or reduction, enabling the construction of diverse molecular architectures. mdpi.com The demand for Methyl 1,2,4-triazole-3-carboxylate (B8385096) is significant, largely driven by its use as a crucial starting material for the broad-spectrum antiviral drug, Ribavirin (B1680618). chemicalbook.com

The most prominent application of this compound is as a direct precursor in the synthesis of nucleoside analogues, with Ribavirin being the foremost example. researchgate.net Nucleoside analogues are modified versions of natural nucleosides that can interfere with viral replication, making them effective antiviral agents. In the synthesis of Ribavirin, the triazole ring of Methyl 1,2,4-triazole-3-carboxylate is glycosylated with a protected ribose sugar, followed by ammonolysis of the methyl ester group to form the characteristic carboxamide side chain. mdpi.comresearchgate.net

Beyond Ribavirin itself, this intermediate is used to generate a wide array of novel nucleoside analogues for antiviral and anticancer research. mdpi.com Scientists modify the triazole ring or the ester group before coupling it with various sugar moieties or their carbocyclic equivalents. For instance, research has focused on the synthesis of 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide by first alkylating Methyl 1,2,4-triazole-3-carboxylate and then converting the ester to an amide. mdpi.com These modifications aim to enhance biological activity, improve selectivity, or overcome drug resistance.

| Analogue/Derivative Synthesized from Methyl 1,2,4-triazole-3-carboxylate | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Ribavirin | Glycosylation with protected ribofuranose followed by ammonolysis. | Antiviral | researchgate.net |

| 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | Alkylation of the triazole nitrogen followed by ammonolysis of the methyl ester. | Anticancer/Antimicrobial Research | mdpi.com |

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | Alkylation of the triazole nitrogen followed by ammonolysis of the methyl ester. | Anticancer/Antimicrobial Research | mdpi.com |

| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | Alkylation of the triazole nitrogen followed by ammonolysis of the methyl ester. | Anticancer/Antimicrobial Research | mdpi.com |

| 5-Deuterated Ribavirin | Synthesized from the key intermediate 5-deuterated-1,2,4-triazole methyl ester. | Antiviral Research | biosynth.com |

Ligands in Catalysis (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions)

The 1,2,4-triazole scaffold, derivable from precursors like this compound, is a valuable component in the design of ligands for transition metal catalysis. While the 1,2,3-triazole isomer, famously formed via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is more commonly cited in this context, 1,2,4-triazoles also serve as effective ligands. nih.govresearchgate.net The nitrogen atoms in the triazole ring can coordinate with metal centers, such as copper, palladium, or nickel, influencing the metal's electronic properties and steric environment. rsc.orgnih.gov

In the context of CuAAC, triazole-containing ligands can stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction rate. researchgate.netrsc.org Pyridinyl-triazole systems, for example, have been shown to be superior ligands for Cu(I)-catalyzed cycloadditions. researchgate.net The development of such ligands is an active area of research, aiming to create more efficient, robust, and selective catalysts for a wide range of organic transformations, including cross-coupling reactions and cycloadditions. rsc.orgacs.org The versatility of the triazole ring allows for the synthesis of diverse ligand architectures, including bidentate and pincer-type ligands, by functionalizing the triazole core. rsc.org

Development and Evaluation of 1,2,4-Triazole Derivatives as Corrosion Inhibitors

Derivatives of 1,2,4-triazole are highly effective corrosion inhibitors for various metals and alloys, including carbon steel, copper, and aluminum brass, particularly in acidic environments. nih.govrsc.org The inhibitory action stems from the ability of the triazole compounds to adsorb onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive medium.

The effectiveness of these inhibitors is attributed to the presence of multiple adsorption sites, including the nitrogen heteroatoms with their lone pair electrons and the π-electrons of the aromatic triazole ring. These features facilitate strong coordination with vacant d-orbitals of the metal atoms. The general synthetic strategy involves using a 1,2,4-triazole core, which can be derived from intermediates like this compound, and attaching various functional groups to enhance their adsorption capabilities and solubility.

The evaluation of these derivatives involves a combination of experimental and computational methods:

Weight Loss Method: Measures the reduction in metal weight over time in a corrosive solution with and without the inhibitor.

Electrochemical Techniques: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the kinetics of the corrosion process and the mechanism of inhibition.

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) are employed to visualize the protective film formed on the metal surface.

Computational Studies: Density Functional Theory (DFT) and Monte Carlo simulations provide theoretical insights into the adsorption behavior and interaction energies between the inhibitor molecules and the metal surface. nih.gov

| 1,2,4-Triazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 96.7 | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 97.8 | nih.gov |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | rsc.org |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | rsc.org |

| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1M HCl | ~95 | rsc.org |

Applications in Advanced Material Science and Polymer Chemistry

The 1,2,4-triazole moiety is increasingly being incorporated into advanced materials and polymers to impart specific functional properties. The high thermal and chemical stability of the triazole ring, along with its electronic characteristics, makes it a desirable building block in materials science. lifechemicals.com

In polymer chemistry, 1,2,4-triazoles are used to synthesize high-performance polymers. For example, poly(aryl ethers) containing 1,2,4-triazole units have been synthesized via heterocyclic-activated displacement polymerization. acs.org These polymers exhibit desirable properties such as high thermal stability and specific solubility characteristics. Furthermore, conjugated polymers with alternating 1-alkyl-1,2,4-triazole units have been developed for potential use in molecular electronic devices, where the triazole ring contributes to the polymer's electronic and optical properties. rsc.org The incorporation of the triazole heterocycle can also influence the polymer's morphology and processing capabilities. Other research has demonstrated that certain 1,2,4-triazole derivatives can act as potent inhibitors of tubulin polymerization, a finding with implications for the development of biomaterials and anticancer agents. nih.gov The versatility of the 1,2,4-triazole structure ensures its continued exploration for creating novel polymers and materials for a range of technological applications, including organic light-emitting devices (OLEDs). lifechemicals.com

Future Research Directions and Emerging Trends

Exploration of Novel and Environmentally Benign Synthetic Routes

The development of synthetic routes that are both efficient and environmentally friendly is a cornerstone of modern chemistry. Future research in the synthesis of Methyl 3H-1,2,4-triazole-5-carboxylate and its derivatives is increasingly focused on green chemistry principles. Traditional methods for the synthesis of 1,2,4-triazoles have often involved harsh reagents and reaction conditions. However, recent advancements have paved the way for safer and more sustainable alternatives.

One promising approach avoids the use of hazardous diazotization steps. A novel, non-diazo method for synthesizing Methyl 1,2,4-triazole-3-carboxylate (B8385096), a closely related isomer, utilizes thiosemicarbazide (B42300) and oxalic acid with water as the solvent. This method is advantageous as it employs readily available starting materials, is conducted in an environmentally benign solvent, and simplifies the purification process by eliminating the need for column chromatography. Another innovative route involves the reaction of trichloroacetonitrile (B146778) with formyl hydrazine (B178648), which also circumvents the dangerous diazotization deamination process, thereby reducing safety risks and production costs. mdpi.com

These emerging synthetic strategies underscore a shift towards processes that are not only safer and more efficient but also have a reduced environmental footprint. Future research will likely continue to explore one-pot syntheses, the use of biodegradable catalysts, and solvent-free reaction conditions to further enhance the green credentials of this compound synthesis.

Development of Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As the synthesis of more complex derivatives of this compound progresses, the need for sophisticated analytical techniques for their characterization becomes paramount. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, future trends point towards the integration of more advanced and multi-faceted analytical approaches.

The structural elucidation of novel 1,2,4-triazole (B32235) derivatives often relies on a combination of techniques including Infrared (IR) spectroscopy, UV-Visible spectroscopy, and elemental analysis. For unambiguous structural confirmation, single-crystal X-ray diffraction is an invaluable tool, providing precise information on bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique is particularly crucial for resolving ambiguities in the substitution patterns on the triazole ring and for understanding intermolecular interactions in the solid state.

Furthermore, the combination of experimental data with quantum-chemical calculations is emerging as a powerful strategy for the detailed analysis of the fine structures of triazole derivatives. This integrated approach can provide deeper insights into the electronic properties, tautomeric forms, and potential intermolecular interactions of these complex molecules. Future research will likely see a greater emphasis on in-situ spectroscopic techniques to monitor reaction kinetics and mechanisms, as well as the application of advanced mass spectrometry techniques for the characterization of transient intermediates.

Further Integration of Computational Chemistry with Experimental Design for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of new molecules. In the context of this compound, computational tools are increasingly being used to predict reaction outcomes, elucidate reaction mechanisms, and design novel derivatives with desired properties.

Density Functional Theory (DFT) calculations, for example, have been employed to study the tautomerism of C5-substituted 1,2,4-triazoles, providing insights into the relative stabilities of different tautomeric forms. acs.org Such theoretical studies can guide synthetic chemists in choosing the appropriate reaction conditions to favor the formation of a specific tautomer. Furthermore, computational modeling can be used to predict the reactivity of different starting materials and to screen for potential catalysts for the synthesis of triazole derivatives.

The future of predictive synthesis in this field will likely involve the use of machine learning and artificial intelligence to analyze large datasets of chemical reactions and to identify patterns that can be used to predict the outcomes of new reactions with high accuracy. This data-driven approach, combined with first-principles calculations, will enable the rational design of synthetic routes and the targeted synthesis of novel this compound derivatives with tailored functionalities.

Expansion of Applications in Homogeneous and Heterogeneous Catalysis

The unique structural features of the 1,2,4-triazole ring, including its aromaticity and the presence of multiple nitrogen atoms, make it an attractive scaffold for applications in catalysis. While the direct catalytic applications of this compound are not yet widely explored, the broader class of 1,2,4-triazole derivatives has shown significant promise as both catalysts and ligands in a variety of chemical transformations.

In the realm of homogeneous catalysis, 1,2,4-triazoles have been investigated as ligands for transition metal complexes, which can catalyze a range of organic reactions. globethesis.com The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing their electronic and steric properties and thereby modulating their catalytic activity and selectivity.

More recently, there has been a growing interest in the development of heterogeneous catalysts based on 1,2,4-triazole derivatives. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. For instance, copper-zinc supported on an alumina-titania matrix has been shown to be an efficient heterogeneous catalyst for the synthesis of 1,2,4-triazole derivatives. acs.org Future research is expected to focus on the design and synthesis of novel metal-organic frameworks (MOFs) and other porous materials incorporating this compound or its derivatives as building blocks for applications in heterogeneous catalysis. The tunability of the pore size and chemical environment within these materials offers exciting opportunities for developing highly active and selective catalysts for a wide range of chemical processes.

Investigation of this compound in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, offers a powerful platform for the design of functional materials. The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and coordination with metal ions makes this compound and its parent carboxylic acid attractive building blocks for the construction of supramolecular architectures.

The parent compound, 1,2,4-triazole-5-carboxylic acid, and its derivatives have been successfully employed as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks with well-defined structures and porosities. The resulting frameworks can exhibit interesting properties such as gas storage, separation, and catalysis. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.